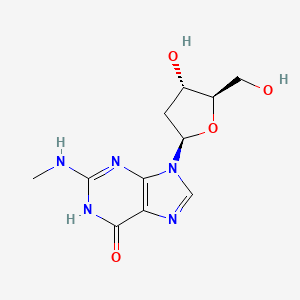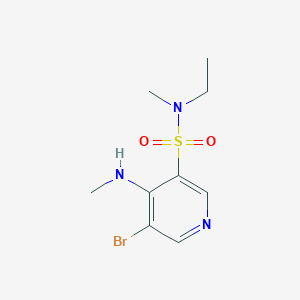![molecular formula C13H10N2O2S2 B11825452 2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)
2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine typically involves the preparation of the precursor 3,4-diaminothiophene, followed by its reaction with appropriate organocuprates and oxalyl chloride to form the thieno[3,4-b]pyrazine core . The methylsulfonylphenyl group is then introduced through further substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thieno[3,4-b]pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce various substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[3,4-b]pyrazine core .
Applications De Recherche Scientifique
2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a potential candidate for use in organic solar cells and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and anti-inflammatory activities.
Material Science: Its ability to form conjugated polymers makes it useful in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to inhibit cyclooxygenase enzymes, thereby exerting anti-inflammatory effects . The compound’s electronic properties also allow it to participate in electron transfer processes, which are crucial in its applications in organic electronics .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Disubstituted Thieno[3,4-b]pyrazines: These compounds have similar electronic properties and are used in similar applications.
Thieno[3,4-b]pyrazine-based Polymers: Polymers such as poly[5,5-dioctyl-5H-dibenzo[b,d]silole-3,7-diyl)-(2,3-dimethylthieno[3,4-b]pyrazine)] exhibit similar properties and applications.
Uniqueness
2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine is unique due to the presence of the methylsulfonylphenyl group, which imparts specific electronic and steric properties to the compound. This makes it particularly suitable for applications in organic electronics and medicinal chemistry, where these properties are crucial .
Propriétés
Formule moléculaire |
C13H10N2O2S2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
3-(4-methylsulfonylphenyl)thieno[3,4-b]pyrazine |
InChI |
InChI=1S/C13H10N2O2S2/c1-19(16,17)10-4-2-9(3-5-10)11-6-14-12-7-18-8-13(12)15-11/h2-8H,1H3 |
Clé InChI |
VCZYMZWWUUMAHD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC3=CSC=C3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose](/img/structure/B11825373.png)


![(3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B11825390.png)





![(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)




